4-(Benzyloxy)cyclohexanol

Description

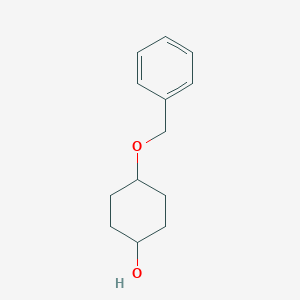

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGBMTDJFHTXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525288 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-80-9 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide on the Core Properties of 4-(Benzyloxy)cyclohexanol

Executive Summary

This compound stands as a pivotal intermediate in the realms of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a cyclohexyl core functionalized with a hydroxyl group and a benzyl-protected alcohol, offers a unique combination of a three-dimensional scaffold and orthogonal chemical handles. This guide provides a comprehensive technical overview of this compound, delving into its fundamental properties, synthesis, reactivity, and applications. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide not only foundational knowledge but also actionable, field-tested insights and protocols.

Strategic Importance in Modern Synthesis

The judicious selection of starting materials is a cornerstone of efficient and effective chemical synthesis. This compound is a prime example of a strategically valuable building block. The non-aromatic, saturated cyclohexyl ring is an increasingly sought-after motif in drug design, often imparting favorable physicochemical properties such as enhanced solubility and improved metabolic profiles compared to its flat, aromatic counterparts. The molecule's true synthetic power, however, lies in its bifunctionality. The free hydroxyl group serves as a versatile point for a wide array of chemical transformations, while the benzyloxy group acts as a stable and reliable protecting group for a second hydroxyl functionality. This "masked diol" character allows for sequential and controlled modifications, a critical advantage in the construction of complex molecular targets.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is essential for its successful application. The key properties of this compound are summarized below. It is important to note that this compound exists as a mixture of cis and trans isomers, which can influence its physical properties and may require separation for specific stereoselective syntheses.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 71-75 °C |

| Boiling Point | 323.5 ± 22.0 °C at 760 mmHg |

| Density | 1.06 ± 0.1 g/cm³ |

| pKa | 15.33 ± 0.40 |

Synthesis of this compound: Principles and Practice

The most common and practical synthesis of this compound involves the mono-benzylation of 1,4-cyclohexanediol. The central challenge is to achieve selective protection of one hydroxyl group while minimizing the formation of the bis-benzylated byproduct.

Mechanistic Rationale

The synthesis hinges on the nucleophilic attack of a cyclohexanediol-derived alkoxide on benzyl bromide. To favor mono-substitution, the diol is typically used in excess. The reaction is conducted under basic conditions to generate the more nucleophilic alkoxide. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the alcohol without competing in the substitution reaction. A polar aprotic solvent, such as tetrahydrofuran (THF), is employed to dissolve the reactants and stabilize the resulting alkoxide.

Step-by-Step Laboratory Protocol

Materials:

-

1,4-Cyclohexanediol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A three-necked, flame-dried round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with sodium hydride (60% dispersion). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation. Anhydrous THF is then introduced.

-

Alkoxide Formation: A solution of 1,4-cyclohexanediol (in excess) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath). The mixture is stirred at this temperature for 30-60 minutes to allow for the complete formation of the mono-alkoxide, which is evidenced by the cessation of hydrogen gas evolution.

-

Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Workup and Extraction: The reaction is cautiously quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2-3 times). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Synthetic Workflow Visualization

Caption: Key synthetic transformations of this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is crucial. A multi-technique approach is standard practice.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzyl group appear as a multiplet around 7.2-7.4 ppm. A characteristic singlet for the benzylic (-CH₂-) protons is observed around 4.5 ppm. The protons on the cyclohexyl ring appear as a series of complex multiplets in the upfield region. The proton on the carbon bearing the hydroxyl group is a key diagnostic signal. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the cyclohexyl ring. The two carbons attached to oxygen atoms are shifted significantly downfield. |

| IR Spectroscopy | A prominent, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Strong C-O stretching bands for both the ether and alcohol functionalities are also present. |

| Mass Spectrometry | The molecular ion peak (M⁺) can be identified, along with characteristic fragment ions, such as the tropylium ion (m/z 91) resulting from the cleavage of the benzyl group. |

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of biologically active compounds.

-

Scaffold Hopping and SAR Studies: The cyclohexyl core serves as a 3D scaffold that can be decorated with various functional groups at two distinct points. This allows medicinal chemists to systematically explore the chemical space around a pharmacophore and optimize a compound's potency, selectivity, and pharmacokinetic properties.

-

Synthesis of Complex Natural Products: The masked diol functionality is often exploited in the total synthesis of complex natural products that feature cyclohexyl or related carbocyclic cores.

-

Fragment-Based Drug Discovery: The molecule itself or its simple derivatives can be used as fragments in screening campaigns to identify initial binding interactions with protein targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Consult the material safety data sheet (MSDS) from the supplier for comprehensive safety information.

References

- PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 124899, this compound; [cited 2024 May 17].

An In-depth Technical Guide to 4-(Benzyloxy)cyclohexanol: Chemical Structure, Isomerism, and Applications

This guide provides a comprehensive technical overview of 4-(benzyloxy)cyclohexanol, a key building block in synthetic and medicinal chemistry. We will delve into its chemical structure, the nuances of its stereoisomerism, and its applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, also known as 4-(phenylmethoxy)cyclohexanol, is a disubstituted cyclohexane derivative with the chemical formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol .[1] Its structure features a cyclohexane ring substituted with a hydroxyl (-OH) group and a benzyloxy (-OCH₂Ph) group at the 1 and 4 positions, respectively. This compound is a valuable intermediate in organic synthesis, primarily due to the presence of two key functional groups: a secondary alcohol that can undergo a variety of transformations, and a benzyl ether that serves as a stable protecting group for the 4-hydroxyl functionality.[1]

The strategic placement of these groups makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] The benzyloxy group can be selectively cleaved under specific conditions to reveal a free hydroxyl group, allowing for differential functionalization of the cyclohexane scaffold.

Table 1: Physicochemical Properties of this compound (as a cis/trans mixture)

| Property | Value | Reference |

| CAS Number | 2976-80-9 | [1] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Boiling Point | 110 °C | [1] |

| Density | 1.070 g/cm³ | [1] |

Stereoisomerism: The Critical Distinction Between Cis and Trans

The presence of two substituents on the cyclohexane ring gives rise to geometric isomerism, resulting in two diastereomers: cis-4-(benzyloxy)cyclohexanol and trans-4-(benzyloxy)cyclohexanol. The spatial arrangement of the hydroxyl and benzyloxy groups relative to the plane of the cyclohexane ring defines these isomers and significantly influences their physical, chemical, and biological properties.

Conformational Analysis of Cis and Trans Isomers

To minimize steric strain, the cyclohexane ring predominantly adopts a chair conformation. In this conformation, the substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

-

trans-4-(Benzyloxy)cyclohexanol: In the most stable chair conformation of the trans isomer, both the hydroxyl and the benzyloxy groups can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. The diequatorial conformation is therefore the thermodynamically preferred state for the trans isomer.

-

cis-4-(Benzyloxy)cyclohexanol: In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. This leads to a conformational equilibrium between two chair forms, where in one, the hydroxyl group is axial and the benzyloxy group is equatorial, and in the other, the benzyloxy group is axial and the hydroxyl group is equatorial. The equilibrium will favor the conformer where the sterically bulkier benzyloxy group occupies the more spacious equatorial position to minimize 1,3-diaxial interactions.

The differing steric environments of the functional groups in the cis and trans isomers lead to distinct spectroscopic signatures, which are crucial for their identification and characterization.

Figure 2: General workflow for the synthesis and separation of this compound isomers.

Separation of Cis and Trans Isomers

For applications requiring stereochemically pure material, the separation of the cis and trans isomers is essential. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: HPLC Separation of Diastereomers

-

Column Selection: A normal-phase silica gel column is often effective for separating diastereomers. [3]Alternatively, reversed-phase columns (e.g., C18) can be used, with the choice depending on the specific properties of the isomers.

-

Mobile Phase Optimization:

-

For normal-phase chromatography, a non-polar mobile phase such as a mixture of hexane and ethyl acetate is typically used. The ratio is optimized to achieve baseline separation.

-

For reversed-phase chromatography, a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, is employed.

-

-

Detection: A UV detector is suitable for detecting the isomers due to the presence of the aromatic benzyl group.

-

Fraction Collection: Once the separation method is optimized, fractions corresponding to each isomer can be collected.

-

Solvent Removal and Characterization: The solvent is removed from the collected fractions under reduced pressure to yield the pure isomers. The purity and identity of each isomer should be confirmed by spectroscopic methods.

Spectroscopic Characterization of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The different spatial orientations of the protons and carbons in each isomer lead to distinct chemical shifts and coupling constants.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the protons on the carbons bearing the hydroxyl (C1-H) and benzyloxy (C4-H) groups.

-

trans Isomer: In the preferred diequatorial conformation, both the C1-H and C4-H protons are in axial positions. An axial proton typically exhibits large axial-axial coupling constants (J ≈ 10-13 Hz) with its neighboring axial protons. This results in a broad multiplet or a triplet of triplets for these signals.

-

cis Isomer: In the more stable conformer with an equatorial benzyloxy group and an axial hydroxyl group, the C1-H proton is equatorial and the C4-H proton is axial. The equatorial C1-H will show smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz). The axial C4-H will exhibit large axial-axial couplings. The reverse is true for the less stable conformer. The observed spectrum will be a weighted average, but the differing coupling patterns are a clear indicator of the cis stereochemistry.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry. The carbons of the cyclohexane ring will exhibit different chemical shifts in the cis and trans isomers due to the different steric environments. While specific data for this compound isomers is not widely published, analogous trends in other 4-substituted cyclohexanols can be expected.

Table 2: Predicted Key ¹H NMR Features for Isomer Differentiation

| Isomer | C1-H Proton (Bearing -OH) | C4-H Proton (Bearing -OBn) | Rationale |

| Trans | Axial (Broad multiplet, large J values) | Axial (Broad multiplet, large J values) | Both substituents are equatorial. |

| Cis | Equatorial (Narrower multiplet, smaller J values) | Axial (Broad multiplet, large J values) | In the more stable conformer, -OBn is equatorial and -OH is axial. |

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to use the cyclohexane ring as a scaffold and to selectively manipulate the hydroxyl and protected hydroxyl groups.

While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented in publicly available literature, its structural motif is present in various compounds investigated in medicinal chemistry. For instance, benzyloxy-substituted cyclohexane derivatives have been explored in the context of developing SGLT inhibitors for the treatment of diabetes. [4]The cyclohexane ring provides a rigid scaffold to which various functional groups can be attached to optimize binding to the target protein.

The general synthetic utility of protected cyclohexanols is well-established in the synthesis of complex natural products and pharmaceuticals. The benzyloxy group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be readily removed by catalytic hydrogenation.

Figure 3: Role of this compound in drug discovery.

Conclusion

This compound is a synthetically valuable compound whose utility is intrinsically linked to its stereochemistry. The distinct properties of the cis and trans isomers, arising from their different conformational preferences, necessitate careful consideration in any synthetic application. While detailed, specific literature on this particular compound is somewhat limited, a strong understanding of the principles of conformational analysis and stereoselective synthesis of substituted cyclohexanes provides a solid foundation for its effective use. As the demand for complex and stereochemically defined molecules in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanols.

- MPG.PuRe. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for....

- ResearchGate. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (n.d.). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones.

- Protecting Groups In Organic Synthesis. (n.d.).

- Protecting Groups In Organic Synthesis. (n.d.).

- ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC.

- ResearchGate. (n.d.). New Procedure for the Preparation of (1R,2R)-2-[(R)-3-(Benzyloxy)pyrrolidin-1-yl]cyclohexanol.

- ACS Publications. (n.d.). Reexamination of the conformational preference of the benzyl group in cyclohexane. Enthalpic and entropic contributions to .DELTA.G.degree.(CH2Ph).

- Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.

- Chromatography Forum. (2008). Separation of diastereomers.

- Cyclohexane Conformational Analysis. (n.d.).

- National Institutes of Health. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.

- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).

- National Institutes of Health. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

- ResearchGate. (n.d.). Reversed-phase HPLC separation of the diastereomers of compound....

- Chemistry LibreTexts. (2020). 4.7: Cyclohexane Conformations.

- Amerigo Scientific. (n.d.). This compound (cis / trans mixture).

- Google Patents. (n.d.). EP2230907B1 - Benzylphenyl cyclohexane derivatives and methods of use.

- MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

- Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane.

- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

- Semantic Scholar. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Homework.Study.com. (n.d.). 1. A portion of NMR sp1. A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below,....

- ResearchGate. (n.d.). The four conformational isomers of cyclohexanol calculated at M06-....

- Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts.

- Reddit. (2012). Proton NMR of 4-Tert-Butylcyclohexanol Help?.

- ResearchGate. (n.d.). The ¹H NMR spectrum of cis-4-propylcyclohexanol..

- MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate.

- Google Patents. (n.d.). WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s) -.

- Google Patents. (n.d.). US8129434B2 - Benzylphenyl cyclohexane derivatives and methods of use.

- Scilit. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy.

- Google Patents. (n.d.). US5160498A - Process for the preparation of cyclohexanol derivatives.

Sources

- 1. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8129434B2 - Benzylphenyl cyclohexane derivatives and methods of use - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)cyclohexanol

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 4-(benzyloxy)cyclohexanol, a valuable intermediate in pharmaceutical and materials science. The document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic methodologies. The core of this guide focuses on the Williamson ether synthesis, detailing the mechanistic underpinnings, optimization of reaction parameters, and stereochemical considerations. An alternative approach via reductive etherification is also discussed. This guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure reproducibility and efficiency. Detailed experimental protocols, data presentation in tabular format, and visual representations of reaction pathways and workflows are included to facilitate a thorough understanding of the synthesis of this versatile compound.

Introduction: The Significance of this compound

This compound, also known as 4-(phenylmethoxy)cyclohexanol, is a bifunctional molecule incorporating a cyclohexanol core and a benzyl ether moiety.[1] This structural arrangement makes it a versatile building block in organic synthesis. The hydroxyl group provides a reactive site for further functionalization, while the benzyl ether serves as a robust protecting group for the para-positioned alcohol, which can be selectively removed under specific conditions.[2][3] This strategic protection is crucial in multi-step syntheses of complex molecules, including active pharmaceutical ingredients and functional materials. The cyclohexyl ring can exist in both cis and trans diastereomeric forms, each offering distinct spatial arrangements that can influence the biological activity and physical properties of the final products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2976-80-9 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance | White solid |

| Boiling Point | 110 °C |

| Density | 1.070 g/cm³ |

Primary Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[4] This venerable reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[5] In this context, the alkoxide is generated from 1,4-cyclohexanediol, which then reacts with a benzyl halide.

Mechanistic Overview

The reaction proceeds in two key steps:

-

Deprotonation: A base is used to deprotonate one of the hydroxyl groups of 1,4-cyclohexanediol, forming a mono-alkoxide. The choice of base is critical to achieve mono-alkylation and prevent the formation of the diether byproduct.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride) in a concerted SN2 fashion, displacing the halide and forming the ether linkage.[4]

Figure 1: General workflow of the Williamson ether synthesis for this compound.

Critical Parameters and Reagent Selection

The success of the synthesis hinges on the careful selection of reagents and reaction conditions.

-

Starting Material: 1,4-Cyclohexanediol: This diol exists as a mixture of cis and trans isomers. The stereochemistry of the starting material will directly influence the stereochemistry of the product.

-

Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[2] For selective mono-protection, milder bases like silver oxide (Ag₂O) can be employed, which often favor the reaction at the more accessible hydroxyl group.[2]

-

Benzylating Agent: Benzyl bromide (BnBr) is generally more reactive than benzyl chloride (BnCl) and is often the reagent of choice.[6]

-

Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is ideal for SN2 reactions as it can solvate the cation of the alkoxide without solvating the nucleophilic oxygen, thus enhancing its reactivity.[7]

Table 2: Recommended Reaction Conditions for Williamson Ether Synthesis

| Parameter | Recommended Condition | Rationale |

| Substrate | 1,4-Cyclohexanediol | Readily available starting material. |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensuring complete deprotonation. |

| Benzylating Agent | Benzyl Bromide (BnBr) | Higher reactivity compared to benzyl chloride. |

| Solvent | Anhydrous THF or DMF | Polar aprotic solvent favors SN2 mechanism. |

| Temperature | 0 °C to room temperature | Allows for controlled reaction and minimizes side reactions. |

| Stoichiometry | ~1 equivalent of base and benzyl halide | To favor mono-benzylation. |

Stereochemical Considerations

The Williamson ether synthesis proceeds with an inversion of configuration if the reaction occurs at a chiral center. However, in the case of 1,4-cyclohexanediol, the reaction occurs at the oxygen atom, and thus the stereochemistry of the cyclohexyl ring is retained. Therefore, starting with cis-1,4-cyclohexanediol will yield cis-4-(benzyloxy)cyclohexanol, and trans-1,4-cyclohexanediol will produce the trans isomer. The separation of the cis and trans isomers of the product can be achieved by column chromatography.

Alternative Synthetic Route: Reductive Etherification

Mechanistic Pathway

This reaction typically involves two main stages:

-

Hemiacetal Formation: The benzyl alcohol reacts with the ketone group of 4-hydroxycyclohexanone under acidic or basic catalysis to form a hemiacetal intermediate.

-

Reductive Cleavage: The hemiacetal is then reduced in situ. A common reducing agent is a trialkylsilane, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid catalyst like iron(III) chloride.[2][8]

Figure 2: Conceptual workflow for the reductive etherification approach.

This method offers the advantage of starting from a different precursor and can sometimes provide better yields and selectivity depending on the substrate.[9]

Experimental Protocols

Protocol for Williamson Ether Synthesis of this compound

Materials:

-

1,4-Cyclohexanediol (mixture of isomers)

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a stir bar and sodium hydride (1.05 eq).

-

Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,4-cyclohexanediol (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers and any unreacted starting material or diether byproduct.

Conclusion

The synthesis of this compound is a fundamental transformation in organic chemistry with significant applications in the development of pharmaceuticals and advanced materials. The Williamson ether synthesis remains the most reliable and versatile method, offering good yields and predictable stereochemical outcomes. The choice of base and solvent is paramount for optimizing the reaction. For specific applications, alternative routes such as reductive etherification provide a valuable alternative. This guide has provided the theoretical framework and practical protocols to enable researchers to confidently and efficiently synthesize this important chemical intermediate.

References

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Jensen, H. M., & Skrydstrup, T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146.

- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697-1700.

- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.

- Wuts, P. G. M. (2014). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research, 47(3), 895-906.

- University of Windsor. (n.d.). Alcohol Protecting Groups.

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (2023, December 2). Protecting group.

- Suzuki, H., Yamazaki, N., & Kibayashi, C. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry, 66(6), 2166-2173.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- Gani, D., & Maclean, D. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.

- Chini, M., Crotti, P., Flippin, L. A., & Macchia, F. (1990). Studies on the reactivity of cis-4-benzyloxy-1,2-epoxycyclohexane. Tetrahedron, 46(24), 8235-8248.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Wikipedia. (2023, November 29). Williamson ether synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Gani, D., & Maclean, D. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol , a key precursor to inositol monophosphatase inhibitors , from (−)-quinic acid 1. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.

- Pena-Lopez, M., & Perez, M. (2020). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives.

- Eliel, E. L., Martin, R. J. L., & Nasipuri, D. (1967). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 47, 16.

- Eliel, E. L., Doyle, T. W., Hutchins, R. O., & Gilbert, E. C. (1970). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses, 50, 13.

- Gani, D., & Maclean, D. (2000). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Journal of the Chemical Society, Perkin Transactions 1, (6), 943-954.

- University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.

- CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification.

- ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Ether synthesis by reductive etherification [organic-chemistry.org]

- 9. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-(Benzyloxy)cyclohexanol in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, particularly within the demanding context of pharmaceutical and fine chemical development, the selection of building blocks is paramount. An ideal synthetic intermediate offers a combination of stability, predictable reactivity, and the versatility to be incorporated into complex molecular architectures. 4-(Benzyloxy)cyclohexanol is a bifunctional molecule that masterfully embodies these characteristics. Its structure, featuring a cyclohexane ring substituted with a hydroxyl group and a benzyl ether, provides two distinct points for chemical modification. The strategic value of this compound lies in the robust nature of the benzyl ether, which serves as an excellent protecting group for one hydroxyl functionality while the other is manipulated. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, underscoring its pivotal role as a versatile intermediate for synthetic chemists. The benzyloxy moiety, in particular, is a key pharmacophore in the design of various therapeutic agents, including monoamine oxidase (MAO) inhibitors for neurological disorders.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The properties of this compound (CAS No: 2976-80-9) are summarized below for quick reference.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 110 °C | [4] |

| Density | 1.070 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [2] |

| Storage | Store at 2°C - 8°C in a well-closed container. | [4] |

Spectroscopic data is critical for reaction monitoring and product confirmation. While specific shifts can vary based on solvent and isomeric mixture (cis/trans), typical ¹H and ¹³C NMR spectral features for this compound would be expected in regions characteristic of aromatic protons (benzyl group), aliphatic protons (cyclohexane ring), and protons associated with the hydroxyl and ether functionalities.[5]

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of a 1,4-cyclohexanediol precursor. A common and effective method is the Williamson ether synthesis, where the diol is treated with a base to deprotonate one of the hydroxyl groups, followed by reaction with benzyl bromide or a similar benzylating agent.[6] The use of a mild base like silver oxide (Ag₂O) can enhance selectivity for mono-protection, which is crucial when working with diols.[6] Another approach involves the catalytic transfer hydrogenation of 4-(benzyloxy)phenol, reducing the aromatic ring to a cyclohexane while preserving the benzyl ether.

Core Applications: A Bifunctional Strategic Intermediate

The synthetic power of this compound stems from its two distinct functional groups, allowing for sequential and controlled modifications. This bifunctionality is the cornerstone of its utility in multi-step synthesis.

Diagram: Synthetic Utility of this compound

Caption: Versatility of this compound as a synthetic hub.

Reactions Involving the Hydroxyl Group

The free hydroxyl group on the cyclohexane ring is a prime site for a variety of chemical transformations.

-

Oxidation to Ketone: The secondary alcohol can be readily oxidized to the corresponding ketone, 4-(benzyloxy)cyclohexanone.[7] This transformation is fundamental, as the resulting ketone opens up a new range of reactions, such as nucleophilic additions and enolate chemistry.[7][8] Common oxidizing agents for this purpose include pyridinium chlorochromate (PCC), Dess-Martin periodinane, or conditions for a Swern oxidation.[8] Milder, more environmentally benign methods using reagents like sodium hypochlorite in acetic acid have also been effectively employed for similar alcohol oxidations.[9][10]

-

Esterification and Etherification: The hydroxyl group can be converted into esters or other ethers, allowing for the introduction of new functionalities or the linking of molecular fragments.

The Benzyl Ether as a Protecting Group

The benzyl (Bn) ether is one of the most widely used protecting groups for alcohols in organic synthesis due to its stability across a broad range of reaction conditions, including acidic and basic media.[6][11] This stability allows for extensive modification of other parts of the molecule without affecting the protected hydroxyl group.

The true strategic value of the benzyl group is realized in its selective removal (deprotection) to unveil the free alcohol.

-

Catalytic Hydrogenolysis: The most common and often cleanest method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis (e.g., H₂, Pd/C).[6][12][13] This reaction is typically high-yielding, and the primary byproduct is toluene, which is volatile and easily removed.[12]

-

Catalytic Transfer Hydrogenation: For molecules containing other reducible functional groups (like alkenes or alkynes) where the use of hydrogen gas is undesirable, catalytic transfer hydrogenation offers a milder alternative.[12][14] This method uses a hydrogen donor, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[6][11][12][15] It provides excellent selectivity for benzyl group removal while preserving other sensitive functionalities.[11]

-

Oxidative Cleavage: In cases where reductive conditions are not tolerated, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, particularly with photoirradiation, offering an orthogonal deprotection strategy.[6] More recent methods have utilized nitroxyl-radical catalysts for oxidative deprotection under ambient temperatures.[16]

Diagram: Benzyl Protecting Group Strategy

Sources

- 1. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 2976-80-9: 4-benzyloxycyclohexanol | CymitQuimica [cymitquimica.com]

- 3. 2976-80-9|this compound|BLD Pharm [bldpharm.com]

- 4. luminixhealth.com [luminixhealth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. CAS 2987-06-6: 4-(benzyloxy)cyclohexanone | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE [chemistry.gravitywaves.com]

- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Benzyloxy)cyclohexanol as a Hydroxyl Protecting Group

Abstract

In the intricate field of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount.[1][2] These chemical moieties temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule.[2] The hydroxyl group, with its inherent nucleophilicity and acidity, frequently requires protection to prevent unwanted side reactions.[1] Benzyl ethers are a cornerstone of hydroxyl protection strategies, valued for their general stability and versatile cleavage methods.[2][3][4] This guide introduces 4-(benzyloxy)cyclohexanol and its derivative, the 4-(benzyloxy)cyclohexyl ether, as a nuanced and valuable protecting group for hydroxyls. We will explore its physicochemical properties, detailed protocols for its installation and removal, its role in orthogonal synthesis strategies, and its potential applications for researchers and drug development professionals.

Introduction: The Strategic Imperative of Hydroxyl Protection

The synthesis of complex molecules is a strategic endeavor where control over reactivity is key. Functional groups that are not involved in a desired transformation must be rendered inert to prevent detrimental effects on reaction yields and selectivity.[1] The hydroxyl group is a prime example of such functionality, being susceptible to oxidation and acting as both a nucleophile and a base.[1] Protecting group chemistry addresses this by converting the hydroxyl into a less reactive ether or ester, which can withstand a range of reaction conditions before being selectively removed to regenerate the original alcohol.[5]

The ideal protecting group should be:

-

Easy and efficient to introduce and remove in high yields.

-

Stable to a wide variety of subsequent reaction conditions.

-

Removable under specific conditions that do not affect other functional groups (orthogonality).[5]

-

Minimally impactful on the parent molecule's characterization.[1]

The 4-(benzyloxy)cyclohexyl (BCH) ether belongs to the broader class of benzyl-type protecting groups. While sharing the core benzylic C-O bond, the inclusion of a cyclohexyl spacer introduces unique steric and electronic properties that can be leveraged in advanced synthetic campaigns.

Physicochemical Properties of the Reagent

The protecting group is installed using the reagent this compound. Understanding its fundamental properties is crucial for its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 2976-80-9 | [6][7][8][9] |

| Molecular Formula | C₁₃H₁₈O₂ | [6][7][9] |

| Molecular Weight | 206.28 g/mol | [6][7][9] |

| Appearance | Colorless to pale yellow liquid or solid | [8] |

| Boiling Point | 110 °C | [6][10] |

| Density | 1.070 g/cm³ | [6][10] |

| Solubility | Soluble in common organic solvents (ethanol, ether); low solubility in water. | [8] |

| Storage | Store at 2°C - 8°C in a well-closed container. | [6] |

The Core Workflow: Protection and Deprotection

Installation of the 4-(Benzyloxy)cyclohexyl (BCH) Group

The formation of a BCH ether from a target alcohol (R-OH) proceeds via a Williamson ether synthesis. This reaction involves the deprotonation of the target hydroxyl group to form a more nucleophilic alkoxide, which then displaces a leaving group on an activated form of the this compound reagent. For practical application, it is often more efficient to activate the this compound itself (e.g., by converting its hydroxyl to a better leaving group like a bromide or triflate) for reaction with the substrate alkoxide.

A common and effective method involves activating the substrate alcohol with a strong base.

Experimental Protocol: Protection of a Primary Alcohol

Objective: To protect a generic primary alcohol (R-CH₂OH) using 4-(benzyloxy)cyclohexyl bromide (BCH-Br), synthesized from this compound.

Materials:

-

Substrate alcohol (R-CH₂OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-(Benzyloxy)cyclohexyl bromide (prepared separately)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the substrate alcohol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The excess ensures complete conversion. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.

-

Ether Formation: Add a solution of 4-(benzyloxy)cyclohexyl bromide (1.1 eq) in anhydrous THF to the reaction mixture. Causality Note: The alkoxide performs an Sₙ2 displacement on the electrophilic carbon of the BCH-Br. A slight excess of the bromide ensures the reaction goes to completion.

-

Reaction Monitoring: Heat the reaction to a gentle reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl to neutralize the excess NaH.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. Causality Note: The washing steps remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure R-CH₂O-BCH ether.

Caption: Workflow for BCH Protection of Alcohols.

Deprotection of the BCH Group

The removal of the BCH group leverages the reactivity of the benzyl ether moiety. Two primary, orthogonal methods are employed: oxidative cleavage and hydrogenolysis.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for cleaving benzyl ethers, particularly those with electron-donating groups on the aromatic ring. While standard benzyl ethers are less reactive than their p-methoxybenzyl (PMB) counterparts, deprotection can be achieved, often requiring specific conditions like photoirradiation or catalysis.[3][4] The reaction proceeds via hydride abstraction from the benzylic position, forming an oxocarbenium ion that is subsequently hydrolyzed during workup.

Experimental Protocol: Deprotection using DDQ

Objective: To remove the BCH protecting group from a substrate (R-O-BCH).

Materials:

-

Protected substrate (R-O-BCH)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water (or a buffer solution, e.g., phosphate buffer pH 7)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v). Causality Note: The presence of water is crucial for trapping the intermediate oxocarbenium ion to form the desired alcohol and 4-(benzyloxy)cyclohexanone byproduct.

-

Reagent Addition: Cool the solution to 0 °C and add DDQ (1.5-2.5 eq). The amount of DDQ may need to be optimized depending on the substrate's reactivity.

-

Reaction Monitoring: Warm the reaction to room temperature and stir. The reaction mixture will typically change color as the DDQ is consumed. Monitor the reaction by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Causality Note: This basic wash neutralizes acidic byproducts and removes the hydroquinone form of DDQ (DDQH₂).

-

Extraction: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude material by column chromatography to separate the desired alcohol (R-OH) from the reaction byproducts.

Hydrogenolysis is a mild and highly effective method for cleaving benzyl ethers. The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C).[3][5] The benzylic C-O bond is cleaved, yielding the deprotected alcohol and toluene as a benign byproduct. A significant limitation of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or some nitro groups.[3]

Experimental Protocol: Deprotection by Hydrogenolysis

Objective: To remove the BCH protecting group via catalytic hydrogenation.

Materials:

-

Protected substrate (R-O-BCH)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the protected substrate (1.0 eq) in a suitable solvent like MeOH or EtOAc in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere. Causality Note: Pd/C is a pyrophoric catalyst and should be handled with care. Adding it under an inert atmosphere prevents potential ignition.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an H₂ atmosphere. Maintain a positive pressure of H₂ using a balloon or perform the reaction in a dedicated hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC. Causality Note: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

-

Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Causality Note: Filtering through Celite prevents fine palladium particles from passing through, which can contaminate the product and pose an ignition hazard upon drying.

-

Concentration: Concentrate the filtrate under reduced pressure. The crude product is often clean, but can be purified by column chromatography if necessary.

Caption: Orthogonal Deprotection Pathways for BCH Ethers.

Role in Orthogonal Synthesis

The true power of a protecting group is realized in its orthogonal compatibility with other groups.[2][11] Orthogonality allows for the selective deprotection of one functional group in the presence of others, a critical requirement for synthesizing complex molecules.[1][12][13] The BCH group, as a benzyl-type ether, fits into a well-established orthogonal set.

| Protecting Group Class | Example(s) | BCH Group Stability | Deprotection Conditions for Other Group | Orthogonality |

| Silyl Ethers | TBDMS, TIPS, TES | Stable | F⁻ (TBAF) or Acid (AcOH, CSA) | High: BCH is stable to fluoride and mild acid. |

| Acyl Esters | Acetate (Ac), Pivaloate (Piv) | Stable | Base (K₂CO₃, NaOH) or Acid | High: BCH is stable to basic hydrolysis. |

| Carbonates | Boc, Cbz | Stable (to non-reductive Cbz cleavage) | Acid (TFA for Boc); H₂/Pd-C for Cbz | Partial: BCH is removed along with Cbz during hydrogenolysis. Orthogonal to Boc. |

| Acetals/Ketals | PMB, MOM, THP | Stable (to MOM/THP cleavage) | Mild Acid (PPTS); Oxidative (DDQ for PMB) | Partial: BCH and PMB can both be cleaved by DDQ, though PMB is more reactive. Orthogonal to MOM/THP. |

This compatibility allows for synthetic sequences where, for example, a silyl ether can be removed to unmask a primary alcohol for further reaction, while a secondary alcohol remains protected by a BCH group. Subsequently, the BCH group can be removed under oxidative or reductive conditions that would not have affected the silyl ether.

Caption: Example of an Orthogonal Strategy Using BCH.

Advantages, Limitations, and Applications

Advantages:

-

Robust Stability: Like other benzyl ethers, the BCH group is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.

-

Orthogonal Removal: Offers two distinct and mild deprotection pathways (oxidative and reductive), enhancing its utility in complex syntheses.

-

Potential for Unique Selectivity: The bulky cyclohexyl spacer may offer unique steric hindrance compared to a simple benzyl group, potentially influencing the stereoselectivity of nearby reactions.

Limitations:

-

Introduction of Stereoisomers: Commercial this compound is often a mix of cis and trans isomers.[6] This introduces a new set of diastereomers into the protected substrate, which can complicate purification and characterization.

-

Higher Molecular Weight: The addition of the C₁₃H₁₇O- moiety significantly increases the molecular weight, which can be a drawback in terms of atom economy.

-

Hydrogenolysis Incompatibility: The common limitation of incompatibility with reducible groups like alkenes and alkynes applies.

Applications: While not as ubiquitous as the standard benzyl or PMB groups, the 4-(benzyloxy)cyclohexyl moiety serves as an important building block and intermediate in several fields:

-

Pharmaceutical Synthesis: The benzyloxy pharmacophore is present in numerous bioactive molecules.[14] Using BCH-protected intermediates allows for the late-stage manipulation of complex scaffolds.

-

Proteomics Research: The parent compound, this compound, is noted for its use in proteomics research, likely as a building block or chemical probe.[7]

-

Materials Science: Dicyclohexyl skeletons are valuable in the synthesis of liquid crystal materials due to their stability and phase transition properties.[15] The BCH structure represents a key intermediate for such materials.

Conclusion

The 4-(benzyloxy)cyclohexyl ether is a valuable and robust protecting group for hydroxyls, expanding the toolkit available to the synthetic chemist. It combines the proven stability of a benzyl ether with the strategic flexibility of two distinct, orthogonal deprotection methods. While the potential for introducing diastereomers requires careful consideration, its utility in complex, multi-step syntheses, particularly where orthogonal strategies are paramount, makes it a compelling choice for researchers in drug discovery and advanced materials development. Its successful application hinges on a clear understanding of the protection and deprotection mechanisms and a strategic approach to its placement within a broader synthetic plan.

References

- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). The University of Manchester. [Link]

- Crich, D. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH. [Link]

- Codée, J. D. C., Litjens, R. E. J. N., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. [Link]

- Suzuki, H., Yamazaki, N., & Kibayashi, C. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

- Suzuki, H., Yamazaki, N., & Kibayashi, C. (2001). Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one.

- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

- This compound - Luminix Health. (n.d.). Luminix Health. [Link]

- An, G., Wu, J., & Chen, Z. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC - NIH. [Link]

- A new tri-orthogonal strategy for peptide cycliz

- CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol. (n.d.).

- Adachi, Y., et al. (2021). Investigation of the Protection of the C4 Hydroxyl Group in Macrobicyclic Kdo Donors. NIH. [Link]

- Protecting Groups. (n.d.). University of California, Irvine. [Link]

- Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical C

- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. NIH. [Link]

- CN102320920B - Method for removing benzyl protecting group of hydroxyl group. (n.d.).

- Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. (n.d.). ChemRxiv. [Link]

- Deprotection of benzyl ethers using DDQ | Download Scientific Diagram. (n.d.).

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. jocpr.com [jocpr.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. This compound (cis / trans mixture) | 2976-80-9 | FB18426 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. CAS 2976-80-9: 4-benzyloxycyclohexanol | CymitQuimica [cymitquimica.com]

- 9. 2976-80-9|this compound|BLD Pharm [bldpharm.com]

- 10. luminixhealth.com [luminixhealth.com]

- 11. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]

Stereochemistry of 4-(Benzyloxy)cyclohexanol

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern drug discovery and development. Molecules with identical connectivity but different spatial orientations, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides a detailed examination of the stereochemistry of 4-(benzyloxy)cyclohexanol, a versatile synthetic intermediate. We will explore the synthesis, conformational analysis, separation, and characterization of its cis and trans diastereomers. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage stereochemically defined scaffolds to create novel therapeutics.

The Strategic Importance of Stereochemistry in Drug Design

In biological systems, molecular recognition is exquisitely sensitive to three-dimensional shape. Receptors, enzymes, and other biological targets are themselves chiral, leading to diastereomeric interactions with chiral drug molecules.[2][3] Consequently, one stereoisomer of a drug may bind with high affinity and elicit the desired therapeutic effect, while another may be inactive or even produce adverse effects.[1][2][4]

Understanding and controlling the stereochemistry of synthetic building blocks is therefore not an academic exercise but a critical necessity for developing safer and more efficacious medicines.[5] this compound, with its two substituents on a conformationally dynamic cyclohexane ring, presents a classic and instructive case study in diastereoisomerism. The relative orientation of its hydroxyl and benzyloxy groups dictates the spatial vectors available for further synthetic elaboration, ultimately influencing the biological activity of the final drug candidate. The benzyloxy group, in particular, often serves as a key pharmacophore, engaging in crucial interactions within target binding sites.[6]

Synthesis and Control of Diastereoselectivity

The most common route to this compound is the reduction of the corresponding ketone, 4-(benzyloxy)cyclohexanone. This reaction inherently generates a mixture of the cis and trans diastereomers. The ratio of these isomers is not arbitrary; it is a direct consequence of the reaction mechanism and the steric environment of the ketone.

The reduction proceeds via the nucleophilic attack of a hydride reagent on the carbonyl carbon. The cyclohexane ring of the ketone exists in a dynamic equilibrium of chair conformations. The bulky benzyloxy group strongly prefers the equatorial position to minimize steric strain. This "locks" the conformation, presenting two distinct faces of the carbonyl group to the incoming hydride: the axial face and the equatorial face.

-

Axial Attack: Hydride addition from the axial direction is sterically hindered by the axial hydrogens at the C-2 and C-6 positions. This pathway leads to the formation of an equatorial alcohol, resulting in the cis isomer.

-

Equatorial Attack: Hydride addition from the less hindered equatorial face is generally favored, leading to an axial alcohol. This pathway produces the more stable trans isomer.

The choice of reducing agent is a critical experimental parameter for controlling the diastereomeric ratio.

-

Small, Unhindered Hydrides (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially attack from the less hindered equatorial face, leading to a higher proportion of the trans isomer (axial alcohol).

-

Bulky, Sterically Demanding Hydrides (e.g., L-Selectride®): These large reagents are unable to approach from the equatorial face due to steric clashes. They are forced to attack from the more hindered axial face, resulting in a higher proportion of the cis isomer (equatorial alcohol).

This demonstrates a core principle of synthetic design: modulating reagent size to overcome inherent thermodynamic preferences and achieve kinetic control over stereochemical outcomes.

Conformational Analysis: The Origin of Stability

To understand the properties of the cis and trans isomers, we must analyze their three-dimensional structures, specifically their chair conformations. Substituents on a cyclohexane ring are most stable in the equatorial position, as this minimizes destabilizing 1,3-diaxial interactions (steric strain with other axial substituents).[7][8]

-

trans-4-(Benzyloxy)cyclohexanol: This isomer can exist in a conformation where both the hydroxyl and the benzyloxy groups occupy equatorial positions. This arrangement minimizes steric strain, making it the most thermodynamically stable stereoisomer. The alternative diequatorial conformation is highly disfavored due to severe 1,3-diaxial interactions.

-

cis-4-(Benzyloxy)cyclohexanol: In the cis isomer, one substituent must be axial while the other is equatorial. The ring can flip between two chair conformations. Since the benzyloxy group is sterically more demanding than the hydroxyl group, the conformation where the benzyloxy group is equatorial and the hydroxyl group is axial will be the more populated and lower-energy conformation. However, even in this preferred conformation, the axial hydroxyl group still experiences some 1,3-diaxial strain, rendering the cis isomer less stable overall than the diequatorial trans isomer.

| Isomer | Most Stable Conformation | Key Steric Interactions | Relative Thermodynamic Stability |

| trans | Diequatorial (-OH and -OBn) | Minimal | Highest |

| cis | Equatorial -OBn, Axial -OH | 1,3-Diaxial (-OH with H) | Lower |

Experimental Workflow: Separation and Characterization

As diastereomers, the cis and trans isomers possess different physical properties, such as polarity and melting point, which allows for their separation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for their structural characterization and stereochemical assignment.

Separation Protocol: Flash Column Chromatography

The key to separation is the difference in polarity. The cis isomer, with its more sterically accessible axial hydroxyl group, tends to be slightly more polar and interacts more strongly with a silica gel stationary phase.

Protocol:

-

Preparation: Dissolve the crude mixture of cis and trans isomers in a minimal amount of dichloromethane. Dry-load this solution onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate solvent mixture (e.g., 90:10 v/v) as the eluent.

-

Loading: Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin elution with the hexane/ethyl acetate mixture. The less polar trans isomer will elute from the column first. Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the more polar cis isomer.

-

Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure isomers.

-

Concentration: Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Characterization Protocol: ¹H NMR Spectroscopy

The stereochemistry is unequivocally assigned by examining the signal of the proton on the carbon bearing the hydroxyl group (H-1). Its multiplicity and coupling constants are diagnostic.[9][10]

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

trans Isomer: In the stable diequatorial conformation, the H-1 proton is axial . It experiences large couplings to the two adjacent axial protons (J_ax-ax ≈ 10-13 Hz) and small couplings to the two adjacent equatorial protons (J_ax-eq ≈ 3-4 Hz). This results in a complex signal, often appearing as a "triplet of triplets" with a large signal width.

-

cis Isomer: In the stable conformation (equatorial -OBn, axial -OH), the H-1 proton is equatorial . It experiences only small couplings to its four adjacent neighbors (J_eq-ax ≈ 3-4 Hz and J_eq-eq ≈ 2-3 Hz). This results in a broad, poorly resolved multiplet with a narrow signal width.

-

| Isomer | H-1 Position | H-1 Signal Appearance | Diagnostic Coupling |

| trans | Axial | Triplet of triplets (wide) | Large J_ax-ax (10-13 Hz) |

| cis | Equatorial | Broad multiplet (narrow) | Absence of large couplings |

Conclusion: From Building Block to Biological Function

The stereochemistry of this compound is a clear illustration of fundamental principles that have profound implications for drug development. The ability to synthesize, separate, and definitively characterize the cis and trans diastereomers provides medicinal chemists with two distinct, three-dimensionally defined scaffolds.[11] The spatial relationship between the hydroxyl and benzyloxy groups is fixed in each isomer, allowing for the rational design of molecules that can precisely orient functional groups within a biological target. This control is paramount for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of superior therapeutic agents.[3][5]

References

- Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development.

- Patsnap Synapse. (2025, May 21).

- Slideshare. Importance of Stereochemistry in Drug Design.pptx.

- Semantic Scholar. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN.

- Drescher, M., & Rao, R. (n.d.). Stereochemistry in Drug Action. PMC - NIH.

- The Royal Society of Chemistry.

- Homework.Study.com. What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol?

- University of South Wales.

- Pearson.

- PubMed. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors.

- Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.

- Chegg. (2015, February 4).

- Benchchem. Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry.

- Homework.Study.com. (n.d.). A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below...

- Reddit. (2012, February 17). Proton NMR of 4-Tert-Butylcyclohexanol Help?

Sources

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 4. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

- 5. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN | Semantic Scholar [semanticscholar.org]

- 6. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physics Study Guide: Key Concepts, Mechanisms & Calculations | Notes [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Benzyloxy)cyclohexanol Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry and drug development, the identification and optimization of versatile molecular scaffolds are paramount to the discovery of novel therapeutic agents. Among these, the 4-(benzyloxy)cyclohexanol framework has emerged as a privileged structure, offering a unique combination of synthetic tractability, conformational rigidity, and opportunities for diverse functionalization. The benzyloxy moiety, a well-established pharmacophore, often imparts favorable interactions with biological targets, while the cyclohexanol ring provides a three-dimensional scaffold that can be tailored to achieve specific binding geometries. This in-depth technical guide provides a comprehensive overview of this compound and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, and diverse applications of these compounds, with a focus on their potential as enzyme inhibitors and building blocks for complex therapeutic agents. This guide is designed to be a practical resource, offering not only a thorough review of the current state of knowledge but also detailed experimental protocols and insights into the rationale behind synthetic and analytical methodologies.

Chapter 1: Physicochemical Properties and Spectroscopic Analysis

The fundamental physicochemical and spectroscopic characteristics of this compound and its key oxidized derivative, 4-(benzyloxy)cyclohexanone, are crucial for their application in synthesis and drug design.

Chemical Structure and Stereochemistry

This compound possesses a stereocenter at the hydroxyl-bearing carbon, leading to the existence of cis and trans diastereomers. The interplay between these isomers can significantly influence their biological activity and physical properties. The benzyloxy group, consisting of a benzyl ether linked to the cyclohexane ring, is a key feature that often contributes to the molecule's bioactivity.

Spectroscopic Profile

A thorough understanding of the spectroscopic data is essential for the unambiguous identification and characterization of these compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the cyclohexane ring. The chemical shifts and coupling patterns of the cyclohexyl protons can provide valuable information about the stereochemistry of the molecule. The ¹³C NMR spectrum shows distinct resonances for the carbons of the benzyl group and the cyclohexane ring.